N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide
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Overview
Description
The compound contains several interesting functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a furan ring, and a thiomorpholinoethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxin and furan rings would likely make the compound aromatic, contributing to its stability. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the dioxin and furan rings, as well as the thiomorpholinoethyl group. These groups could potentially undergo a variety of reactions, including electrophilic aromatic substitution or nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Tautomerization and Transmetalation
- Oxazole and thiazole molecules, related to the components of the specified compound, undergo tautomerization and can be transmetalated to other metals, indicating potential utility in synthetic chemistry for the development of novel compounds and catalysis processes (Ruiz & Perandones, 2009).
Nitric Oxide Delivery Systems
- Compounds with furoxan moieties, similar to part of the specified compound, have been studied for their ability to release nitric oxide (NO) in response to specific triggers, showing potential for therapeutic applications, especially in delivering NO to targeted areas in the body (Hasegawa et al., 2016).
Structural and Vibrational Properties
- The synthesis and structural characterization of molecules containing furan and thiomorpholine units, components related to the specified compound, have been explored, contributing to the understanding of their physical and chemical properties, which is essential for designing new materials with specific functionalities (Sun et al., 2021).
Environmental Persistence and Toxicity
- Dioxins and furans, related to the components of the specified compound, are known for their environmental persistence and toxicity. Understanding the behavior of these compounds can aid in pollution control and the development of safer chemical processes (Kirkok et al., 2020).
Vasodilator Action and Biological Activities
- Furoxans, including similar structural motifs to the compound , have shown vasodilator actions through the generation of nitric oxide upon interaction with thiols, highlighting their potential in developing cardiovascular therapies (Feelisch et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(20(25)22-15-1-2-17-18(11-15)28-8-7-27-17)21-12-16(14-3-6-26-13-14)23-4-9-29-10-5-23/h1-3,6,11,13,16H,4-5,7-10,12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQOWLOIFVTZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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